IMPERIALINE (3-beta-Iodo-) IMPERIALINE (3-beta-Iodo-) IMPERIALINE (3-beta-Iodo-) is a selective M2 muscarinic receptor antagonist. Cervane alkaloid, derivative of L6008 Imperialine extracted from Petilium eduardi Its muscarinic-blocking activity in narcotized rats (40 mg (i.p.) ethaminal sodium) as compared with the Atropine activity (100%): - on M2 receptors (heart), 135 %, ED50 = 0.023 μM/kg. - on M4 receptors (intestine), 1.9 %, ED50 = 0.9 μM/kg. - on M3 receptors (salivary glands), 0.1 %, ED50 = 14.7 μM/kg. - on the isolated rat intestine, for the antagonism to the spasmogenic effect due to Carbocholine: EC50 = 5.1x10-8 g/ml.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196754
InChI:
SMILES:
Molecular Formula: C27H42INO2
Molecular Weight: 539.54 g/mol

IMPERIALINE (3-beta-Iodo-)

CAS No.:

Cat. No.: VC0196754

Molecular Formula: C27H42INO2

Molecular Weight: 539.54 g/mol

Purity: 97%. (TLC [chloroform, methanol (10:0.4) Rf = 0.33], Melting point, NMR, IR)

* For research use only. Not for human or veterinary use.

IMPERIALINE (3-beta-Iodo-) -

Molecular Formula C27H42INO2
Molecular Weight 539.54 g/mol
Appearance white to pale yellow fine crystal powder

Chemical Identity and Classification

Basic Chemical Information

IMPERIALINE (3-beta-Iodo-) is identified by the product code L6227 and possesses the molecular formula C₂₇H₄₂INO₂ . As a cervane alkaloid, it is structurally derived from Imperialine extracted from the plant Petilium eduardi . The compound represents an important class of steroidal alkaloids with specific pharmacological activities.

Structural Properties

The compound features a beta-oriented iodine atom at the C-3 position of the imperialine skeleton. This positioning is critical for its biological activity and distinguishes it from other derivatives such as 3-alpha-Iodo-Imperialine . The beta configuration at C-3 contributes to its selective binding properties to muscarinic receptors.

Physical and Chemical Characteristics

Solubility Profile

Based on data from related compounds, IMPERIALINE (3-beta-Iodo-) is likely highly soluble in chloroform and partially soluble in methanol and acetone . This solubility profile is consistent with other imperialine derivatives such as 3-beta-Bromo-Imperialine, which is soluble in chloroform, slightly soluble in methanol and ethanol, and poorly soluble in acetone .

Pharmacological Properties

Receptor Selectivity

IMPERIALINE (3-beta-Iodo-) exhibits selective M2 muscarinic receptor antagonism . This selectivity is significant as M2 receptors are predominantly found in cardiac tissue, suggesting potential applications in cardiovascular pharmacology. The compound's selective binding profile distinguishes it from non-selective muscarinic antagonists.

Comparative Pharmacological Data

The following table presents a comparative analysis of IMPERIALINE (3-beta-Iodo-) with structurally related compounds:

PropertyIMPERIALINE (3-beta-Iodo-)IMPERIALINE (3-beta-Bromo-)IMPERIALINE (3-alpha-Iodo-)
Product IDL6227 L6099 L6258
Molecular FormulaC₂₇H₄₂INO₂ C₂₇H₄₂NO₂Br C₂₇H₄₂NIO₂
Receptor ActivitySelective M2 muscarinic antagonist M2 muscarinic antagonist and myorelaxant M2 cholinoreceptors blocker
Toxicity (LD50)Not fully detailedIVN-MUS LD50: 48 mg/kg IVN-MUS LD50: 51 mg/kg
SourceDerivative of Imperialine from Petilium eduardi Derivative of Imperialine from Petilium eduardi and P. raddeanae Semi-synthetic alkaloid from Petilium eduardi and P. raddeanae

Structural Relationships and Derivatives

Relationship to Base Alkaloid

IMPERIALINE (3-beta-Iodo-) is part of a family of compounds derived from the base alkaloid Imperialine. This parent compound is isolated from plants belonging to the Liliaceae family, specifically Petilium eduardi and Petilium raddeanae . The strategic modification at the C-3 position with an iodine atom in the beta orientation creates the distinct pharmacological profile of this derivative.

Comparative Structure-Activity Relationships

The positioning of the iodine substituent significantly impacts biological activity. The beta orientation at C-3 in IMPERIALINE (3-beta-Iodo-) contributes to its selective M2 muscarinic receptor antagonism . In contrast, the alpha orientation in 3-alpha-Iodo-Imperialine results in somewhat different receptor interactions, although it maintains M2 cholinoreceptor blocking activity .

Notably, 3-beta-Bromo-Imperialine can serve as a precursor for the synthesis of 3-alpha-[125I]Iodo-Imperialine through substitution of bromine by [125I] . This suggests potential applications of these derivatives in radiopharmaceutical research and imaging.

Research Applications

Current Research Applications

IMPERIALINE (3-beta-Iodo-) has been studied for its muscarinic-blocking activity in narcotized rats, specifically in those treated with 40 mg (i.p.) ethaminal sodium . While complete details of these studies aren't provided in the available sources, this indicates the compound's value in pharmacological research examining muscarinic receptor functions and antagonism.

The selective nature of IMPERIALINE (3-beta-Iodo-) for M2 receptors makes it particularly valuable for investigating the specific roles of this receptor subtype in various physiological and pathological conditions.

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